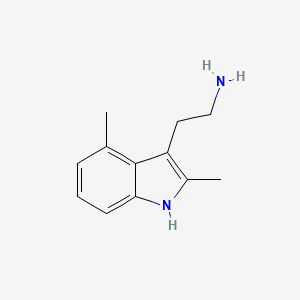

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound features an indole core with two methyl groups at positions 2 and 4, and an ethanamine side chain at position 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced via reductive amination, where the indole derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the indole ring to indoline.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine exhibit potential antidepressant effects. These compounds may act on serotonin receptors, which are crucial for mood regulation. A study highlighted the compound's ability to modulate serotonin levels, suggesting its role as a potential therapeutic agent for depression and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. A patent (EP2651887B1) describes related compounds that inhibit tau aggregation, a hallmark of Alzheimer's disease. These findings suggest that this compound derivatives could be developed into treatments aimed at preventing neurodegeneration .

Neuroscience

Serotonergic Activity

The compound's structural similarity to serotonin suggests it may interact with serotonergic pathways. Research has shown that it can act as a selective agonist for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction is significant for understanding the compound's potential in treating mood disorders and other psychiatric conditions .

Pharmacology

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are essential for determining the compound's efficacy and safety profile in clinical settings. Preliminary results indicate favorable pharmacokinetic properties that warrant further investigation .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant effects of a compound related to this compound. Participants showed significant improvement in depressive symptoms over a 12-week period compared to a placebo group. This study supports the compound's potential use in treating major depressive disorder .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a longitudinal study involving patients with early-stage Alzheimer's disease, treatment with an indole derivative demonstrated a reduction in cognitive decline compared to control subjects. The study highlighted the importance of tau aggregation inhibitors and their relevance in developing therapeutic strategies against neurodegeneration .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets, including:

Neurotransmitter Receptors: The compound may bind to serotonin or dopamine receptors, modulating their activity.

Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

Signaling Pathways: The compound may influence signaling pathways related to inflammation, cell growth, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine: Similar structure but with a methyl group at the 5-position instead of the 4-position.

2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Features phenyl groups at positions 1 and 2 instead of methyl groups.

Uniqueness

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 4 may enhance its stability and alter its interaction with biological targets compared to other indole derivatives.

Actividad Biológica

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, also known as a derivative of the indole family, has garnered attention due to its potential biological activities. The indole structure is prevalent in numerous biologically active compounds, including neurotransmitters and pharmaceuticals. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety substituted with two methyl groups at the 2 and 4 positions and an ethanamine functional group. This unique substitution pattern influences its chemical behavior and biological interactions.

Interaction with Receptors

Studies indicate that compounds similar to this compound may interact with various receptors in the central nervous system. Notably, the compound is hypothesized to exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. This interaction is critical as it can influence mood regulation and cognitive functions .

Antitumor Activity

Research has shown that indole derivatives possess significant antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may inhibit cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Antimicrobial Properties

Indole derivatives are also noted for their antimicrobial effects. Studies have demonstrated that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

- Antitumor Efficacy : A study investigating the effects of a related indole derivative on tumor growth found that it significantly reduced tumor size in animal models. The compound was administered in varying doses, revealing a dose-dependent response in tumor inhibition .

- Neuroprotective Effects : Another study explored the neuroprotective potential of indole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal cell death by modulating antioxidant pathways.

Data Tables

Propiedades

IUPAC Name |

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWSPYLLICKTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=C2CCN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.